molecular formula C16H23NO5 B8096505 N-Boc-N-methyl-4-methoxy-D-phenylalanine

N-Boc-N-methyl-4-methoxy-D-phenylalanine

Cat. No.: B8096505
M. Wt: 309.36 g/mol
InChI Key: GVPXAJMOULURAZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-methyl-4-methoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a methoxy group on the phenyl ring. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-4-methoxy-D-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by methylation and methoxylation. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. Methylation can be carried out using methyl iodide (CH3I) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-4-methoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-N-methyl-4-methoxy-D-phenylalanine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-methoxy-D-phenylalanine involves its interaction with enzymes and other proteins. The Boc group provides stability during synthesis, while the methyl and methoxy groups influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-methyl-4-methoxy-D-phenylalanine is unique due to the combination of the Boc protecting group, methylation, and methoxylation. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and other applications .

Properties

IUPAC Name

(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPXAJMOULURAZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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